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Compound of Interest

Compound Name: Empagliflozin-d4

Cat. No.: B1157258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed
plausible synthesis protocol for Empagliflozin-d4. This deuterated analog of Empagliflozin, a
potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, serves as a crucial
internal standard for its quantification in biological matrices during pharmacokinetic and
metabolic studies.[1][2]

Core Chemical Properties

Empagliflozin-d4 is a stable, isotopically labeled form of Empagliflozin where four hydrogen
atoms on the phenyl ring of the phenoxy group have been replaced with deuterium. This
substitution results in a higher molecular weight, allowing for its distinct detection in mass
spectrometry-based analytical methods.
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(2S,3R,4R,5S,6R)-2-[4-chloro-
3-[[2,3,5,6-tetradeuterio-4-
[(3S)-oxolan-3-
ylJoxyphenyllmethyl]phenyl]-6-
(hydroxymethyl)oxane-3,4,5-
triol

[3]4]

(1S)-1,5-anhydro-1-C-[4-
chloro-3-[[4-[[(3S)-tetrahydro-

Synonyms 3-furanyl]oxy]phenyl- [5]
d4]methyl]phenyl]-D-glucitol, BI
10773-d4

CAS Number 2749293-95-4 [4]

Molecular Formula C23H23D4ClO7 [5]

Molecular Weight 454.93 g/mol [5]

Physical Appearance

White to off-white solid

[5]

Soluble in DMSO and

Solubilit 5

Y Methanol )

Purity >95% (HPLC), =98% atom D [5]
Store at -20°C under an inert

Storage [5]

atmosphere

Synthesis of Empagliflozin-d4: A Plausible
Experimental Protocol

While a specific, detailed protocol for the synthesis of Empagliflozin-d4 is not readily available

in published literature, a plausible synthetic route can be constructed based on established

methods for the synthesis of Empagliflozin and its isotopically labeled analogs. The key step

involves the introduction of the deuterium atoms via a deuterated precursor. The following

protocol outlines a likely multi-step synthesis.
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Diagram of the Plausible Synthesis Workflow

Step 4: Glycosylation
T— Liision & Couping

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Empagliflozin-d4.

Detailed Methodologies
Step 1: Synthesis of (S)-3-(Phenoxy-d5)tetrahydrofuran

o Materials: Phenol-d6, (S)-3-Hydroxytetrahydrofuran, Triphenylphosphine (PPhs), Diisopropyl
azodicarboxylate (DIAD), and dry Tetrahydrofuran (THF).

e Procedure:

o To a solution of Phenol-d6 and (S)-3-Hydroxytetrahydrofuran in dry THF at 0°C under an
inert atmosphere (e.g., Argon or Nitrogen), add PPhs.

o Slowly add DIAD dropwise to the mixture.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1157258?utm_src=pdf-body-img
https://www.benchchem.com/product/b1157258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield (S)-3-(Phenoxy-
d5)tetrahydrofuran.

Step 2: Friedel-Crafts Acylation

o Materials: (S)-3-(Phenoxy-d5)tetrahydrofuran, 2-Chloro-5-iodobenzoic acid, Oxalyl chloride

or Thionyl chloride, and a Lewis acid catalyst (e.g., Aluminum chloride, AICIs), and a suitable

solvent (e.g., Dichloromethane, DCM).

e Procedure:

[¢]

Convert 2-Chloro-5-iodobenzoic acid to its acyl chloride by reacting with oxalyl chloride or
thionyl chloride in the presence of a catalytic amount of Dimethylformamide (DMF).

In a separate flask, dissolve (S)-3-(Phenoxy-d5)tetrahydrofuran in dry DCM and cool to
0°C.

Slowly add the Lewis acid (AICIs) to the solution.

Add the freshly prepared acyl chloride dropwise to the reaction mixture at 0°C.

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

Carefully guench the reaction by pouring it into a mixture of ice and hydrochloric acid.

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate,
and concentrate.
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o Purify the resulting ketone by recrystallization or column chromatography.
Step 3: Reduction of the Ketone

o Materials: The ketone from Step 2, a reducing agent (e.g., Triethylsilane, EtsSiH), a Lewis
acid (e.g., Boron trifluoride etherate, BF3-OEt2), and a suitable solvent (e.g.,
Acetonitrile/DCM mixture).

e Procedure:
o Dissolve the ketone in a mixture of acetonitrile and DCM.
o Cool the solution to a low temperature (e.g., -40°C).

o Add the reducing agent (EtsSiH) followed by the slow addition of the Lewis acid
(BF3-OEt).

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

o Extract the product with an organic solvent, wash the combined organic layers, dry, and
concentrate.

o Purify the product by column chromatography.
Step 4: Glycosylation

o Materials: The product from Step 3, 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone, a strong
base (e.g., n-Butyllithium, n-BuLi), and dry THF.

e Procedure:

o Dissolve the aryl iodide from Step 3 in dry THF and cool to a very low temperature (e.g.,
-78°C) under an inert atmosphere.

o Slowly add n-BulLi to perform a lithium-halogen exchange.
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o In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone in dry THF
and cool to -78°C.

o Slowly add the lithiated aryl species to the gluconolactone solution.

o Stir the reaction at -78°C for a few hours.

o Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract the product, dry the organic phase, and concentrate under reduced pressure.
Step 5: Deprotection and Final Reduction

o Materials: The crude product from Step 4, Methanolic HCI, Triethylsilane (EtsSiH), and a
Lewis acid (e.g., Aluminum chloride, AICIs).

e Procedure:

o Treat the crude product from the previous step with methanolic HCI to remove the silyl
protecting groups and form a methoxy acetal.

o After removal of the methanol, dissolve the residue in a suitable solvent mixture (e.g.,
DCM/Acetonitrile).

o Cool the solution to a low temperature (e.g., -40°C) and add EtsSiH followed by AICIs.
o Allow the reaction to proceed to completion.
o Quench the reaction and work up as described in previous reduction steps.

o The final product, Empagliflozin-d4, can be purified by preparative High-Performance
Liquid Chromatography (HPLC) or crystallization to achieve high purity.

Analytical Characterization

The identity and purity of the synthesized Empagliflozin-d4 should be confirmed by a suite of
analytical techniques:
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e 1H and 3C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical
structure and the absence of proton signals in the deuterated positions.

e Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

e High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Conclusion

Empagliflozin-d4 is an indispensable tool in the development and clinical assessment of
Empagliflozin. The synthesis, while multi-stepped, can be achieved through established organic
chemistry methodologies. The provided protocol offers a detailed and plausible pathway for its
preparation, enabling researchers to obtain this critical internal standard for their analytical
needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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